molecular formula C8H12O3 B3005514 (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 38347-83-0

(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3005514
CAS No.: 38347-83-0
M. Wt: 156.181
InChI Key: QXOSWQMJDMLNEF-DBRKOABJSA-N
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Description

(1R,2R,4R,5R)-5-Hydroxybicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a hydroxyl group and a carboxylic acid group This compound is known for its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, followed by functional group transformations. One common route starts with the cycloaddition of cyclopentadiene and maleic anhydride to form a bicyclic anhydride intermediate. This intermediate is then subjected to hydrolysis and subsequent reduction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.

    5-Hydroxybicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a carboxylic acid, leading to distinct chemical behavior.

Uniqueness

(1R,2R,4R,5R)-5-Hydroxybicyclo[221]heptane-2-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group on a rigid bicyclic framework

Properties

IUPAC Name

(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)/t4-,5-,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSWQMJDMLNEF-DBRKOABJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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